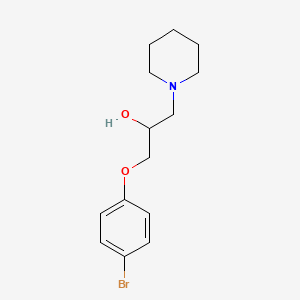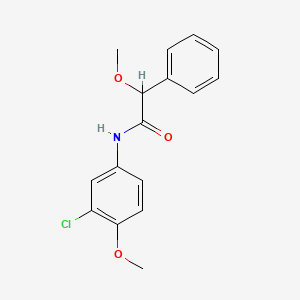
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol
Übersicht
Beschreibung
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, also known as BPP, is a synthetic compound that belongs to the class of beta-adrenergic receptor antagonists. It is a selective antagonist of the beta-2 adrenergic receptor, which is found in the smooth muscle of the bronchi and blood vessels. BPP has been extensively studied for its potential therapeutic applications in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Wirkmechanismus
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol acts as a selective antagonist of the beta-2 adrenergic receptor, which is found in the smooth muscle of the bronchi and blood vessels. By blocking the action of beta-2 adrenergic receptors, 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol reduces the constriction of the bronchi and blood vessels, leading to bronchodilation and vasodilation.
Biochemical and Physiological Effects:
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness, improve lung function, and reduce inflammation in the airways. In addition, 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has also been shown to reduce blood pressure and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol is its selectivity for the beta-2 adrenergic receptor, which allows for targeted therapeutic effects. However, one limitation of 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol is its relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of new formulations and delivery methods for 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, which could improve its effectiveness and reduce its side effects. In addition, there is also potential for the development of new therapeutic applications for 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, such as in the treatment of other respiratory disorders or cardiovascular diseases. Finally, further research is needed to better understand the biochemical and physiological effects of 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol, which could lead to the development of more targeted and effective therapies.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has been studied extensively for its potential therapeutic applications in the treatment of respiratory disorders such as asthma and COPD. It has been shown to have bronchodilatory effects, which can help to alleviate the symptoms of these conditions. In addition, 1-(4-bromophenoxy)-3-(1-piperidinyl)-2-propanol has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.
Eigenschaften
IUPAC Name |
1-(4-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16/h4-7,13,17H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEGHZUCNHXKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3933321.png)
![3-isopropoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933329.png)
![N-{6-tert-butyl-3-[(2-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B3933342.png)
![N-(6-tert-butyl-3-{[(4-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B3933365.png)
![N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3933372.png)
![isobutyl 4-({4-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3933381.png)
![N-(3-fluorophenyl)-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B3933387.png)
![4-ethoxy-3-nitro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3933389.png)

![2-[1-cyclohexyl-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3933402.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3933407.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B3933415.png)
![ethyl 2-benzyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B3933432.png)
![4-methyl-N-{2-[(1-piperidinylacetyl)amino]ethyl}benzamide](/img/structure/B3933434.png)